molecular formula C8H11NO2S2 B15331540 Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Cat. No.: B15331540
M. Wt: 217.3 g/mol
InChI Key: SUFSXSCUQFPWEV-UHFFFAOYSA-N
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Description

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of ethyl bromoacetate and methylthiomethyl thiazole in the presence of a base such as sodium hydride . The reaction is carried out under reflux conditions to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate
  • Ethyl 2-(2-thienyl)thiazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

ethyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H11NO2S2/c1-3-11-8(10)6-4-13-7(9-6)5-12-2/h4H,3,5H2,1-2H3

InChI Key

SUFSXSCUQFPWEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CSC

Origin of Product

United States

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